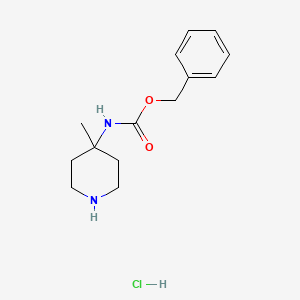

4-(Cbz-amino)-4-methylpiperidine hydrochloride; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cbz-amino)-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 207296-89-7. Its molecular weight is 270.76 and its molecular formula is C13H19ClN2O2 . It is stored in an inert atmosphere at room temperature . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is benzyl 4-piperidinylcarbamate hydrochloride . The InChI Code is 1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H . The InChI key is PRLHASMXVOZART-UHFFFAOYSA-N .Chemical Reactions Analysis

Cbz-protected amines, such as 4-(Cbz-amino)-4-methylpiperidine hydrochloride, can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .Physical and Chemical Properties Analysis

4-(Cbz-amino)-4-methylpiperidine hydrochloride is a solid at room temperature . It is stored in an inert atmosphere . The compound has a molecular weight of 270.76 and a molecular formula of C13H19ClN2O2 .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

The versatility of 4-(Cbz-amino)-4-methylpiperidine hydrochloride is evident in its use as a building block for the synthesis of orthogonally protected 3,7-diazabicyclo[4.1.0]heptane, highlighting its potential for generating compounds with significant biological activity. This synthesis involves a multigram process starting with basic materials, demonstrating the compound's utility in creating structurally complex molecules (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Combinatorial Chemistry

Further extending its application in synthetic chemistry, 4-(Cbz-amino)-4-methylpiperidine hydrochloride serves as a precursor for triazolyl-substituted 3-aminopiperidines, new scaffolds for combinatorial chemistry. This synthesis process, involving nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, illustrates the compound's role in developing novel chemical libraries for drug discovery (Schramm, Saak, Hoenke, & Christoffers, 2010).

Pharmaceutical Intermediate Synthesis

The compound's utility is not limited to basic chemical synthesis; it also finds application in the creation of pharmaceutical intermediates. For instance, its role in the synthesis of N-Cbz-protected amino acids into arylamides showcases its importance in generating intermediates for pharmaceutical development, providing high yields under mild conditions without obvious racemization (Mao, Wang, Li, Han, & Zhou, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-(4-methylpiperidin-4-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCTUPDPCQEBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646438 |

Source

|

| Record name | Benzyl (4-methylpiperidin-4-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-15-8 |

Source

|

| Record name | Benzyl (4-methylpiperidin-4-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)